molecular formula C11H16BF4N5O B554645 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate CAS No. 125700-67-6

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate

Cat. No.: B554645
CAS No.: 125700-67-6
M. Wt: 321.08 g/mol
InChI Key: JKEKMBGUVUKMQB-UHFFFAOYSA-N
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Description

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) is a uronium-based coupling reagent widely employed in peptide synthesis and organic transformations. It activates carboxylic acids via the formation of reactive benzotriazole intermediates, enabling efficient amidation, esterification, and phenylhydrazide synthesis under mild conditions . TBTU is particularly favored in solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where it facilitates high-yielding couplings with minimal racemization . Its tetrafluoroborate counterion enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, making it compatible with diverse reaction setups .

Mechanism of Action

Target of Action

TBTU, or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, is primarily used as a coupling reagent in the synthesis of peptides . Its primary targets are carboxylic acids, which it activates for reaction with amines to form amide bonds .

Mode of Action

TBTU operates by activating carboxylic acids to form a stabilized Hydroxybenzotriazole (HOBt) leaving group . The activated intermediate species is then attacked by the amine during aminolysis, resulting in the formation of the HOBt ester . The carboxyl group of the acid attacks the imide carbonyl carbon of TBTU, and the displaced anionic benzotriazole N-oxide attacks the acid carbonyl, giving the tetramethyl urea byproduct and the activated ester . Aminolysis displaces the benzotriazole N-oxide to form the desired amide .

Biochemical Pathways

TBTU is primarily used in the formation of amide bonds, a critical step in peptide synthesis . The formation of these bonds is a key part of the biochemical pathway for creating peptides, which are essential components of proteins and other biological structures.

Result of Action

The primary result of TBTU’s action is the formation of amide bonds, which are crucial in the synthesis of peptides . This enables the creation of complex peptide structures, which can be used in various biological and pharmaceutical applications.

Action Environment

TBTU is typically used in controlled laboratory environments. Factors such as temperature, solvent choice, and reaction time can influence its efficacy and stability . For instance, TBTU is typically stored at a temperature of 15-25°C . The choice of solvent can also impact the solubility and reactivity of TBTU .

Biological Activity

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (commonly referred to as TBTU) is a coupling reagent widely used in peptide synthesis and other organic reactions. Its biological activity has garnered attention due to its unique chemical structure and properties. This article explores the biological activity of TBTU, focusing on its antimicrobial properties, applications in drug synthesis, and relevant research findings.

TBTU is characterized by its molecular formula C11H16BF4N5OC_{11}H_{16}BF_4N_5O and a complex structure that includes a benzotriazole moiety. It is typically presented as a white to pale cream crystalline powder. The compound acts primarily as a coupling agent in peptide synthesis, facilitating the formation of amide bonds with minimal racemization .

Overview of Biological Effects

Benzotriazole derivatives, including TBTU, have demonstrated various biological activities. Research indicates that benzotriazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .

Case Studies

  • Antibacterial Activity :
    • A study evaluating various benzotriazole derivatives found that certain compounds displayed potent antibacterial effects against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
    • Another investigation highlighted that TBTU facilitated the synthesis of compounds that exhibited significant activity against Trypanosoma cruzi, the pathogen responsible for Chagas disease. The synthesized derivatives showed dose-dependent inhibitory effects on both epimastigote and trypomastigote forms of the parasite .
  • Antifungal Properties :
    • Research has identified TBTU as an effective reagent in synthesizing antifungal agents. Compounds derived from TBTU were tested against various strains of Candida, showing MIC values between 1.6 μg/mL to 25 μg/mL against Candida albicans and other species .
    • The introduction of hydrophobic groups into the benzotriazole ring enhanced antifungal activity, indicating structure-activity relationships that can guide future drug design efforts .

TBTU activates carboxylic acids to form stable HOBt (hydroxybenzotriazole) leaving groups, which are crucial for amine attack during the formation of amides. This mechanism not only promotes efficient coupling reactions but also minimizes racemization, making TBTU a preferred choice in peptide synthesis .

Applications in Drug Development

TBTU has been utilized in synthesizing various bioactive compounds, including:

  • Peptide Synthesis : Its primary application remains in solid-phase peptide synthesis where it enhances yield and purity.
  • Antiparasitic Compounds : As demonstrated in studies involving Trypanosoma cruzi, TBTU has been pivotal in developing new antiparasitic agents .
  • Antimicrobial Agents : The versatility of TBTU allows it to be employed in creating novel antimicrobial compounds that target resistant strains of bacteria and fungi .

Summary Table of Biological Activities

Activity Target Organism/Pathogen MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus12.5 - 25
AntifungalCandida albicans1.6 - 25
AntiparasiticTrypanosoma cruzi25 - 50

Scientific Research Applications

Peptide Synthesis

TBTU is primarily utilized as a coupling agent in peptide synthesis due to its ability to facilitate the formation of amide bonds with minimal racemization. This is crucial for maintaining the biological activity of synthesized peptides.

Case Study : In a study by Knorr et al. (1989), TBTU was shown to effectively couple amino acids in solid-phase peptide synthesis, resulting in high yields and purity of the final products .

Synthesis of Bioactive Compounds

TBTU is employed in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. Its efficiency in facilitating reactions makes it a preferred choice for researchers aiming to develop novel therapeutic agents.

Example : A recent study synthesized fused tricyclic benzimidazole-thiazinone derivatives using TBTU as a coupling reagent. The resulting compounds exhibited significant antimicrobial activity against various pathogens, demonstrating TBTU's role in developing new antibiotics .

Synthesis of Glycodendrimers

The compound is also used in the synthesis of glycodendrimers, which are important in drug delivery systems and vaccine development due to their ability to mimic natural glycoproteins.

Research Insight : TBTU was utilized in synthesizing acid-based t-antigen glycodendrimers, which showed potential for enhancing immune responses in therapeutic applications .

Comparative Analysis of Coupling Reagents

Coupling ReagentAdvantagesDisadvantages
TBTULow racemization; high yield; suitable for solid-phase synthesisRequires careful handling due to irritant properties
HATUEffective for difficult couplings; versatileHigher cost; may lead to racemization
DICCost-effective; widely usedLess efficient for sensitive substrates

Chemical Reactions Analysis

Peptide Bond Formation

TBTU is a cornerstone in solid-phase and solution-phase peptide synthesis due to its low racemization rates and high coupling efficiency. The reaction mechanism involves:

  • Carboxylic Acid Activation : TBTU reacts with the carboxyl group of an amino acid to form an unstable intermediate, which rapidly converts to an active benzotriazole ester (HOBt ester).

  • Amide Bond Formation : The HOBt ester undergoes nucleophilic attack by the amine group of another amino acid, forming a peptide bond (Figure 1).

Key Findings:

  • A study demonstrated that TBTU achieves >99% coupling efficiency within 30 minutes in automated solid-phase synthesis (vs. 65 minutes for DCC-mediated methods) .

  • Racemization is minimized due to the stabilizing effect of the benzotriazole leaving group .

Substrate Reaction Time Yield Conditions
Boc-Ala-OH + Gly-resin30 min99%DMF, TBTU/HOBt, 25°C
Boc-Asn-OH + Phe-resin30 min89%*DMF, TBTU/HOBt, 25°C

*Yield improved to 98% with 9-xanthyl protection of Asn sidechain .

Esterification Reactions

TBTU efficiently mediates esterification of carboxylic acids with alcohols/phenols under mild conditions.

Reaction Protocol:

  • Substrates : Equimolar carboxylic acid and alcohol.

  • Base : Triethylamine (1.5 eq) in acetonitrile.

  • Temperature : Room temperature (25°C).

Performance Data :

Carboxylic Acid Alcohol/Phenol Yield
Benzoic acidMethanol92%
Phenylacetic acidPhenol88%
Cinnamic acidBenzyl alcohol85%

Reaction times ranged from 2–4 hours , with no side products detected.

Comparison with Other Coupling Reagents

TBTU offers distinct advantages over traditional reagents:

Reagent Racemization Reaction Time Solvent Compatibility
TBTULow30 minDMF, CH₃CN
DCCModerate60–90 minLimited to DCM/THF
HBTUModerate45 minDMF

TBTU’s compatibility with polar aprotic solvents like DMF simplifies purification and scale-up .

Reaction Optimization

Critical parameters for maximizing TBTU’s efficacy:

  • Solvent : DMF or acetonitrile (optimal for solubility and stability).

  • Base : Triethylamine or DIEA (2–3 eq) to neutralize HOBt byproducts.

  • Stoichiometry : 1.1–1.5 eq TBTU relative to carboxylic acid .

Stability and Handling

  • Physical Form : White to pale cream crystalline powder .

  • Storage : Stable at 2–8°C under anhydrous conditions.

  • Hazards : Flammable solid; causes skin/eye irritation (GHS Warning) .

Mechanistic Insights

The active species, O-benzotriazolyluronium tetrafluoroborate , facilitates rapid activation via a two-step process:

  • Proton Transfer : Deprotonation of the carboxylic acid by the base.

  • Electrophilic Activation : Formation of the HOBt ester intermediate, which is highly reactive toward nucleophiles .

Q & A

Basic Questions

Q. What are the key physicochemical identifiers for TBTU, and how can they be used in compound verification?

TBTU is characterized by its molecular formula C₁₁H₁₆BF₄N₅O , molecular weight 321.08 g/mol , and CAS number 125700-67-6 . These identifiers are critical for verifying the compound’s purity and structure. Analytical techniques such as ¹H/¹³C NMR and mass spectrometry (MS) are standard for structural confirmation. For example, the benzotriazole moiety in TBTU produces distinct aromatic proton signals in ¹H NMR (δ 7.3–8.1 ppm), while the tetrafluoroborate anion can be detected via ¹⁹F NMR (δ ~−150 ppm) .

Q. What standard methods are employed to synthesize TBTU, and how is its purity confirmed?

TBTU is synthesized via condensation reactions between 1H-benzotriazole and tetramethyluronium salts under anhydrous conditions. A typical protocol involves:

  • Reacting 1H-benzotriazole with tetramethylchloroformamidinium hexafluorophosphate in acetonitrile.
  • Purifying the crude product via silica gel column chromatography (eluent: dichloromethane/methanol gradients).
  • Drying under vacuum to remove residual solvents.
    Purity is confirmed by HPLC (>98% purity) and melting point analysis (decomposes at ~200°C) .

Q. How should TBTU be stored to maintain its stability in laboratory settings?

TBTU is hygroscopic and sensitive to moisture. Store at −20°C in a desiccator under inert gas (e.g., argon). Prolonged exposure to humidity leads to hydrolysis, reducing its coupling efficiency. Always use anhydrous solvents (e.g., DMF, DCM) in reactions .

Advanced Research Questions

Q. What strategies optimize TBTU-mediated peptide coupling reactions to minimize racemization?

To minimize racemization during amide bond formation:

  • Use aprotic solvents (DMF, DCM) to stabilize the active ester intermediate.
  • Maintain reaction temperatures <0°C to slow base-catalyzed epimerization.
  • Add HOBt (1-hydroxybenzotriazole) as an additive to suppress oxazolone formation.
  • Optimize stoichiometry (1.5–2.0 equivalents of TBTU per carboxylic acid group) .

Q. How does TBTU compare to other uronium-based coupling agents in terms of reaction efficiency and side product formation?

Comparative studies using HPLC and LC-MS reveal:

  • TBTU vs. HATU : HATU offers faster activation but higher cost. TBTU is more economical for large-scale syntheses.
  • TBTU vs. HBTU : Both form similar active esters, but HBTU may generate more byproducts due to benzotriazole decomposition.
  • Side products : Residual benzotriazole in TBTU reactions can be removed via aqueous extraction (pH 7–8) .

Q. What advanced analytical techniques resolve structural ambiguities in TBTU-containing reaction mixtures?

  • High-resolution mass spectrometry (HR-MS) identifies impurities with mass accuracy <5 ppm.
  • 2D NMR (COSY, HSQC) maps coupling between benzotriazole protons and adjacent functional groups.
  • X-ray crystallography confirms the uronium salt structure in single crystals grown from acetonitrile/ether .

Q. How can researchers troubleshoot low yields in TBTU-activated amidations?

Common issues and solutions:

  • Moisture contamination : Pre-dry solvents over molecular sieves.
  • Suboptimal pH : Use DIEA (N,N-diisopropylethylamine) as a base to maintain pH 7–8.
  • Competing reactions : Avoid excess TBTU, which can lead to over-activation and oligomerization.
  • Purification : Use reverse-phase HPLC to separate target peptides from truncated sequences .

Q. What mechanistic insights support TBTU’s role in facilitating carboxylate activation?

TBTU activates carboxylic acids via a two-step mechanism :

Formation of an O-acylisourea intermediate by reacting with the carboxylate.

Nucleophilic attack by the amine to form the amide bond, releasing tetramethylurea and benzotriazole as byproducts.
In situ FTIR spectroscopy tracks the disappearance of the carboxylic acid C=O stretch (1700 cm⁻¹) and the emergence of the active ester (1800 cm⁻¹) .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between TBTU and analogous coupling reagents:

Reagent Structure Counterion Coupling Efficiency Racemization Tendency Typical Applications
TBTU Benzotriazole-uronium Tetrafluoroborate (BF₄⁻) Moderate to high Moderate SPPS, amidation, esterification, phenylhydrazide synthesis
HATU 7-azabenzotriazole-uronium Hexafluorophosphate (PF₆⁻) High Low Challenging couplings (e.g., sterically hindered residues), SPPS optimization
TATU 7-azabenzotriazole-uronium Tetrafluoroborate (BF₄⁻) Moderate Low Peptide synthesis, esterification (similar to TBTU but with reduced racemization)
HOBt Hydroxybenzotriazole (non-uronium) Low to moderate High Traditional peptide coupling (often paired with carbodiimides)

Key Findings from Research

Efficiency and Reaction Conditions

  • TBTU : Operates effectively at room temperature with yields >90% in amidation and phenylhydrazide synthesis . For example, Balalaie et al. (2007) demonstrated 85–95% yields for amides using triethylamine as a base in ethyl acetate .
  • HATU : Superior for sterically hindered or poorly reactive substrates. In SPPS, HATU reduces coupling times and improves yields in challenging sequences (e.g., β-sheet-forming peptides) .
  • TATU : Combines the tetrafluoroborate solubility of TBTU with the racemization suppression of 7-azabenzotriazole, though it is less commonly utilized than HATU .

Racemization

  • TBTU’s benzotriazole group exhibits higher racemization risk compared to HATU’s 7-azabenzotriazole, which stabilizes the activated intermediate and reduces epimerization .

Solubility and Compatibility

  • TBTU and TATU’s BF₄⁻ counterion ensures compatibility with DMF and acetonitrile, whereas HATU’s PF₆⁻ may precipitate in high-salt buffers .

Cost and Accessibility

  • TBTU is more cost-effective than HATU due to simpler synthesis and widespread commercial availability .

Medicinal Chemistry

  • TBTU enables efficient synthesis of antifungal quinoxaline derivatives (e.g., Target Compounds 1–36 ) and antitumor agents (e.g., noscapine derivatives ).
  • HATU is critical in synthesizing high-purity ligands for receptor-targeted therapies .

Properties

IUPAC Name

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O.BF4/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEKMBGUVUKMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BF4N5O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925234
Record name O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate
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Molecular Weight

321.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; [Sigma-Aldrich]
Record name Benzotriazol-1-yl-tetramethyluronium tetrafluoroborate
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CAS No.

125700-67-6
Record name O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate
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Record name 2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
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Record name 1-[bis(dimethylamino)methylene]-1H-benzotriazol-1-ium 3-oxide tetrafluoroborate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylene]-dimethyl-ammonium
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 2
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 3
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 4
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 5
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 6
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate

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